molecular formula C8H12ClNO B3386856 3-Hydroxymethyl-2-methylaniline hydrochloride CAS No. 76350-88-4

3-Hydroxymethyl-2-methylaniline hydrochloride

Cat. No.: B3386856
CAS No.: 76350-88-4
M. Wt: 173.64 g/mol
InChI Key: VODBTCPLHMEMAS-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-2-methylaniline hydrochloride is an aromatic amine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) group at the 2-position of the aniline ring, with a hydrochloride counterion. Its molecular formula is C₈H₁₂ClNO, and its molecular weight is approximately 173.6 g/mol (calculated from synthesis data in ). This compound is synthesized via diazotization reactions, as described in , where this compound is treated with sodium nitrite in acidic conditions. It serves as a key intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals due to its reactive amino and hydroxymethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-2-methylaniline hydrochloride typically involves the nitration of 2-methyl-3-nitroaniline, followed by reduction and subsequent functional group transformationsThe final step involves the protonation of the amine to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-Hydroxymethyl-2-methylaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amine group can form ionic bonds with negatively charged sites. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between 3-Hydroxymethyl-2-methylaniline hydrochloride and analogous compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Storage Applications
3-Hydroxymethyl-2-methylaniline HCl C₈H₁₂ClNO 173.6 -CH₂OH (3), -CH₃ (2) Sensitive to acidic conditions Organic synthesis intermediate
3-Chloro-2-methylaniline HCl C₇H₉Cl₂N 178.06 -Cl (3), -CH₃ (2) Stable at RT; hygroscopic Research reagents, dye synthesis
4-Chloro-2-methylaniline HCl C₇H₉Cl₂N 178.9 -Cl (4), -CH₃ (2) Stable at RT Pharmaceutical intermediates
3-chloro-2-(methoxymethyl)aniline HCl C₈H₁₁Cl₂NO 207.9 -Cl (3), -CH₂OCH₃ (2) Data limited Specialty chemical synthesis
3-Methoxyaniline HCl C₇H₁₀ClNO 159.45 -OCH₃ (3) Stable at RT Polymer and dye production
3-Fluoro Deschloroketamine HCl C₁₃H₁₆FNO·HCl 257.7 Cyclohexanone backbone, -F (3) Stable at -20°C for ≥5 years Forensic and pharmacological research

Key Findings:

Substituent Effects on Reactivity and Solubility The hydroxymethyl group in 3-Hydroxymethyl-2-methylaniline HCl enhances polarity and hydrophilicity compared to chloro or methoxy derivatives. This increases its solubility in polar solvents like water or ethanol, making it suitable for aqueous-phase reactions . Chloro-substituted analogs (e.g., 3-Chloro-2-methylaniline HCl) exhibit higher lipophilicity, favoring use in organic solvents and applications requiring lipid compatibility, such as dye synthesis . Methoxy groups (e.g., 3-Methoxyaniline HCl) introduce electron-donating effects, altering electronic properties critical for polymerization or coupling reactions .

Stability and Handling

  • 3-Hydroxymethyl-2-methylaniline HCl is sensitive to acidic conditions due to its hydroxymethyl group, requiring careful pH control during synthesis .
  • Chloro-substituted derivatives (e.g., 3-Chloro-2-methylaniline HCl) are hygroscopic and require anhydrous storage .
  • 3-Fluoro Deschloroketamine HCl demonstrates exceptional stability when stored at -20°C, highlighting the role of fluorination in enhancing compound longevity .

Applications

  • 3-Hydroxymethyl-2-methylaniline HCl : Primarily used as a diazotization intermediate for azo dyes and pharmaceutical precursors .
  • Chloro-substituted analogs : Employed in pesticide synthesis (4-Chloro-2-methylaniline HCl) and as building blocks for bioactive molecules .
  • 3-Fluoro Deschloroketamine HCl : Utilized in neuroscience research due to its structural similarity to ketamine .

Analytical Considerations

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for analyzing hydrochlorides, as evidenced by validation studies for compounds like bamifylline HCl and amitriptyline HCl .

Biological Activity

3-Hydroxymethyl-2-methylaniline hydrochloride (CAS Number: 76350-88-4) is an organic compound characterized by the presence of both a hydroxymethyl group and a methyl group on an aniline structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H12ClN
  • Molecular Weight : 173.65 g/mol
  • Solubility : The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Notably, it has shown enhanced cytotoxicity compared to standard chemotherapeutic agents in specific cancer models .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Hydroxymethylation : Using formaldehyde in the presence of an acid catalyst to introduce the hydroxymethyl group onto 2-methylaniline.
  • Reduction Reactions : Starting from nitro or other functionalized anilines and reducing them to the corresponding amines followed by hydroxymethylation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate a promising potential for use as an antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that:

Cell LineIC50 (µM)
HeLa10
MCF-715

The compound exhibited lower IC50 values than conventional chemotherapeutics, highlighting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis. Ongoing research aims to elucidate these pathways more clearly.

Q & A

Q. Basic: What are the critical parameters for synthesizing 3-Hydroxymethyl-2-methylaniline hydrochloride with high purity?

Methodological Answer :

  • Reaction Optimization : Control temperature (e.g., 60–80°C) and reaction time (6–12 hrs) to minimize by-products like dimerized intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
  • Acid Catalysis : Introduce HCl gas or concentrated hydrochloric acid during the final step to precipitate the hydrochloride salt, enhancing stability and crystallinity .
  • Purification : Employ recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the product .

Q. Basic: How can researchers characterize the electronic properties of this compound?

Methodological Answer :

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the aromatic ring and hydroxymethyl group. Compare chemical shifts with analogous compounds (e.g., 3-Chloro-4-methylaniline hydrochloride) .
    • FT-IR : Identify characteristic peaks (e.g., N–H stretch at ~3300 cm⁻¹, C–O stretch at 1250 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (10°C/min) to determine decomposition thresholds .

Q. Advanced: How can density functional theory (DFT) predict reactivity trends in this compound?

Methodological Answer :

  • Computational Setup :
    • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electron density distribution and frontier molecular orbitals (HOMO/LUMO) .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring, guiding predictions for regioselective reactions .
  • Validation : Compare computed vibrational frequencies (IR) and 1H^1H-NMR shifts with experimental data to refine accuracy .

Q. Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer :

  • Kinetic Studies : Perform time-resolved HPLC monitoring to identify intermediate bottlenecks (e.g., incomplete hydroxymethylation) .
  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent polarity) systematically to isolate critical factors affecting yield .
  • Microscopy : Use SEM to detect crystal defects or impurities in bulk samples, which may arise from rapid precipitation at larger scales .

Q. Basic: What analytical techniques validate the stability of this compound under storage conditions?

Methodological Answer :

  • Accelerated Stability Testing :
    • Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
    • Track color changes (UV-Vis at 400–600 nm) to detect oxidative by-products .
  • pH Stability : Test solubility and decomposition in buffered solutions (pH 2–10) to identify optimal storage conditions .

Q. Advanced: What strategies assess the compound’s potential as an enzyme inhibitor in biological systems?

Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Prioritize binding poses with ΔG < -7 kcal/mol .
  • Kinetic Assays :
    • Perform Michaelis-Menten experiments with varying substrate concentrations. Measure KiK_i (inhibition constant) via Lineweaver-Burk plots .
    • Use fluorescence quenching to monitor real-time enzyme inhibition (e.g., tryptophan residues in target proteins) .

Q. Advanced: How to design a regioselective derivatization protocol for the hydroxymethyl group?

Methodological Answer :

  • Protection/Deprotection :
    • Protect the amine group with Boc anhydride, then acetylate the hydroxymethyl group using acetic anhydride/pyridine. Deprotect with TFA .
  • Catalysis : Employ TEMPO/NaClO₂ for selective oxidation of hydroxymethyl to carboxylate, enabling peptide conjugation .

Q. Basic: What safety protocols are essential for handling aromatic amine hydrochlorides?

Methodological Answer :

  • PPE : Wear nitrile gloves (tested for HCl resistance) and sealed goggles to prevent exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. Monitor airborne particles via HEPA filters .
  • Spill Management : Neutralize acid spills with sodium bicarbonate, then collect residues in chemical waste containers .

Q. Advanced: How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer :

  • Solubility Profiling : Compare logP values (octanol/water) of the free base and hydrochloride salt. Use shake-flask method or HPLC-derived retention times .
  • Bioavailability Studies :
    • Conduct in vitro Caco-2 cell assays to measure permeability. Hydrochloride salts typically enhance aqueous solubility but may reduce membrane diffusion .
    • Perform pharmacokinetic modeling (e.g., using GastroPlus) to predict absorption rates .

Q. Advanced: How to address discrepancies in spectroscopic data between computational predictions and experimental results?

Methodological Answer :

  • Error Analysis : Re-examine basis set selection (e.g., upgrade to def2-TZVP for better electron correlation) or solvent effects in DFT calculations .
  • Experimental Calibration : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate residual proton interference .
  • Collaborative Validation : Cross-reference data with similar compounds (e.g., 2-Methyl-4-(trifluoroethoxy)aniline hydrochloride) to identify systematic errors .

Properties

IUPAC Name

(3-amino-2-methylphenyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODBTCPLHMEMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604417
Record name (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1)
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Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-88-4
Record name Benzenemethanol, 3-amino-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-2-methylphenyl)methanol hydrochloride
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Synthesis routes and methods I

Procedure details

2-Methyl[1,1'-biphenyl]-3-methanol was prepared as follows: To 100 ml of stirred 50% aqueous ethanol was added 2-methyl-3-nitrobenzyl alcohol (41.8 g, 0.25 mole) and 85.0 grams of iron powder. The mixture was brought to reflux, and 5.2 ml of concentrated hydrochloric acid was slowly added. Upon complete addition, the reaction mixture was stirred under reflux for 2 hours. The reaction mixture was then made just basic with ethanolic 15% potassium hydroxide. The hot mixture was filtered through diatomaceous earth to remove the iron. The filter cake was washed with ethanol. The filtrate was acidified with hydrogen chloride, then allowed to stand at room temperature for 16 hours. The ethanol was removed by evaporation under reduced pressure. Hexane was added to the residue, and the water-hexane azeotrope was removed by distillation. The addition of hexane and the subsequent removal of the water-hexane azeotrope by distillation was repeated three times. The 3-hydroxymethyl-2-methylaniline hydrochloride residue thus obtained was used as follows.
Quantity
5.2 mL
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reactant
Reaction Step One
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41.8 g
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85 g
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Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (5.2 ml) was slowly added to a stirred and refluxing mixture of 41.8 g (0.25 mole) of 2-methyl-3-nitrophenylmethanol, 85.0 g of iron powder, and 100 ml of 50% aqueous ethanol. Refluxing and stirring was continued for 2 hours, then the mixture was made just basic by the addition of a 15% ethanolic solution of potassium hydroxide. The hot mixture was filtered through diatomaceous earth, and the filter cake was washed with ethanol. The ethanol washings were combined with the filtrate, and the whole was made acidic with hydrogen chloride and allowed to stand for 16 hours. The solution was concentrated under reduced pressure to give a residue. Hexane was added and the water-hexane azeotrope was removed by distillation. The azeotropic distillation was repeated twice to give an undetermined amount of 3-hydroxymethyl-2-methylaniline hydrochloride, which was used in the next reaction in this sequence without further characterization.
Quantity
5.2 mL
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reactant
Reaction Step One
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41.8 g
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reactant
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100 mL
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85 g
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ethanolic solution
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxymethyl-2-methylaniline hydrochloride
3-Hydroxymethyl-2-methylaniline hydrochloride
3-Hydroxymethyl-2-methylaniline hydrochloride
3-Hydroxymethyl-2-methylaniline hydrochloride
3-Hydroxymethyl-2-methylaniline hydrochloride
3-Hydroxymethyl-2-methylaniline hydrochloride

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